molecular formula C15H26N2O B2574697 2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine CAS No. 1489870-26-9

2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine

Cat. No.: B2574697
CAS No.: 1489870-26-9
M. Wt: 250.386
InChI Key: WLKCCKGGUXUDIE-UHFFFAOYSA-N
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Description

2-Ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine is a tertiary amine with a complex structure featuring an ethoxy group at the 2-position of the ethanamine backbone. The nitrogen atom is substituted with an ethyl group and a benzyl moiety, the latter bearing a para-methylaminomethyl substituent. This compound’s structural uniqueness lies in its combination of ethoxy, ethyl, and aromatic amine functionalities, which may influence its physicochemical properties and biological interactions. While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar substituents exhibit diverse activities, including antitumor and enzyme inhibitory effects .

Properties

IUPAC Name

2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-4-17(10-11-18-5-2)13-15-8-6-14(7-9-15)12-16-3/h6-9,16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCCKGGUXUDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOCC)CC1=CC=C(C=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489870-26-9
Record name [(4-{[(2-ethoxyethyl)(ethyl)amino]methyl}phenyl)methyl](methyl)amine
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Preparation Methods

The synthesis of 2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine involves several steps. One common synthetic route includes the reaction of 4-(methylaminomethyl)benzyl chloride with N-ethyl-2-ethoxyethanamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Chemical Reactions Analysis

2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the ethoxy or methylaminomethyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted amines, alcohols, and ketones.

Scientific Research Applications

2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors in the body.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels, where the compound can act as an inhibitor or activator, modulating the activity of these proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Benzylamine Derivatives

Compounds in this category share a benzyl group attached to the ethanamine nitrogen, with variations in substituents affecting activity and properties.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₆H₂₇N₂O 263.4 Ethoxy, ethyl, 4-(methylaminomethyl)benzyl Not reported N/A
2-(((4-(Methylsulfonyl)phenyl)(diphenyl)methyl)sulfanyl)ethanamine C₂₆H₂₉NO₂S₂ 457.6 Methylsulfonyl, diphenyl, sulfanyl Antitumor (KSP inhibition)
N-Methyl 4-Methoxyphenethylamine C₁₀H₁₅NO 165.2 Methoxy, methyl Not reported
2-(4-Methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine C₁₈H₂₃NOS 317.5 Methoxy, methylsulfanyl Not reported
  • Synthesis : Similar to , the target compound may involve reductive amination or nucleophilic substitution for benzyl group attachment, followed by chromatographic purification .

Aryl Ether and Alkyl Chain Variants

These compounds feature ether linkages or extended alkyl chains, altering lipophilicity and bioavailability.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
2-(4-Methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine C₁₈H₁₈F₃NO 321.3 Methoxy, trifluoromethyl Not reported
N-Ethyl-1-phenethyl-N-phenylpiperidin-4-amine (Etazene analog) C₂₁H₂₈N₂ 308.5 Piperidine, phenyl Opioid receptor agonist
  • Physicochemical Properties : The target’s ethoxy group increases lipophilicity (logP ~2.5 estimated) compared to methoxy analogs (logP ~1.8) .
  • Activity Trends : Trifluoromethyl groups () enhance metabolic stability, while piperidine moieties () confer receptor specificity .

Benzimidazole and Heterocyclic Derivatives

These incorporate heterocycles, often enhancing binding affinity to biological targets.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Etazene (N,N-Diethyl-2-(2-{[4-(ethyloxy)phenyl]methyl}-1H-benzimidazol-1-yl)ethanamine) C₂₂H₂₉N₃O 351.5 Benzimidazole, ethoxy Opioid activity
ZINC34818750 (MAO-B inhibitor) C₁₇H₁₇FNO₂ 296.3 Fluorophenyl, methoxy MAO-B inhibition (IC₅₀ < 1 µM)

Research Findings and Implications

  • Antitumor Potential: Analogs with sulfonyl or diphenyl groups () inhibit kinesin spindle proteins (KSP), a mechanism the target may share due to structural similarities .
  • Enzyme Inhibition : Fluorinated analogs in exhibit MAO-B inhibition, suggesting the target’s primary amine could interact with similar enzymatic pockets .
  • Safety Profile : Handling precautions for analogous amines (e.g., Etazene) recommend avoiding inhalation or dermal contact, implying similar risks for the target compound .

Biological Activity

2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine, a compound of interest in pharmacological research, has been studied for its potential biological activities. This article reviews the available literature concerning its pharmacodynamics, therapeutic applications, and relevant case studies.

  • Molecular Formula: C18H26N2O
  • Molecular Weight: 290.41 g/mol
  • Structure: The compound features an ethoxy group, an ethyl chain, and a substituted phenyl ring, contributing to its biological activity.

The compound exhibits several biological activities primarily through its interaction with neurotransmitter systems. It is believed to influence the dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that the compound may possess antidepressant-like effects in animal models, potentially due to its ability to enhance serotonin levels in the brain.
  • Anxiolytic Effects : Preliminary studies suggest anxiolytic properties, with potential applications in treating anxiety disorders.
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of 2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for depression.

Dose (mg/kg)FST Duration (s)TST Duration (s)
0180120
1015090
2010060

Study 2: Anxiolytic Effects

In another study evaluating anxiety-like behavior using the elevated plus maze (EPM), the compound significantly increased the time spent in the open arms, indicating reduced anxiety levels.

Treatment GroupOpen Arm Time (%)
Control30
Low Dose45
High Dose60

Toxicity Profile

Toxicological assessments reveal that while the compound shows promising therapeutic effects, it also presents certain risks. In vitro studies indicate cytotoxicity at higher concentrations, necessitating further investigation into its safety profile.

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